The synthesis of Mazdutide involves advanced peptide synthesis techniques that include solid-phase peptide synthesis (SPPS). This method allows for the efficient assembly of amino acids into a peptide chain while facilitating the incorporation of various modifications necessary for enhancing biological activity and stability. Specific proprietary methods used in its synthesis are not publicly disclosed, but they typically involve protecting group strategies to ensure correct assembly and folding of the peptide structure.
The chemical structure of Mazdutide includes a fatty acid side chain that enhances its pharmacokinetic properties, allowing for prolonged action in the body. The molecular formula is , with a molar mass of approximately 4563.06 g/mol .
Mazdutide's structure is characterized by a sequence of amino acids that mimic the natural oxyntomodulin hormone. The incorporation of specific modifications, such as fatty acid chains, contributes to its dual agonist activity. Detailed structural data can be represented using various chemical notation systems including SMILES and InChI formats.
Mazdutide primarily undergoes enzymatic reactions typical for peptides within the body. These reactions include cleavage by peptidases which can affect its bioavailability and duration of action. The dual agonist nature allows it to engage in distinct pathways associated with GLP-1R and GCGR activation.
While specific reaction pathways are complex and involve multiple steps within metabolic pathways, key reactions include:
Mazdutide operates through its dual agonist properties by binding to both GLP-1R and GCGR. This mechanism results in enhanced insulin secretion in response to meals while simultaneously promoting weight loss through appetite suppression and increased energy expenditure.
Mazdutide is typically presented as a solid form, although specific details on color or odor have not been determined in available literature.
Mazdutide is primarily investigated for its therapeutic potential in treating obesity and type 2 diabetes mellitus. Clinical trials have demonstrated its efficacy in reducing body weight and improving glycemic control among participants with these conditions.
Mazdutide originates from systematic optimization of oxyntomodulin (OXM), a 37-amino-acid endogenous peptide hormone exhibiting natural GLP-1R/GCGR dual activity. OXM’s therapeutic potential is limited by rapid enzymatic degradation (plasma t½ ~12 minutes) and suboptimal receptor potency [10]. Mazdutide retains OXM’s core domain structure but incorporates strategic modifications to amplify dual agonism: N-terminal truncation enhances metabolic stability while preserving receptor interaction motifs, and residue substitutions at critical positions (e.g., Glu³→Gln) balance GLP-1R versus GCGR binding affinity [1] [10]. In vitro characterization confirms Mazdutide achieves near-native potency at both receptors (GLP-1R EC₅₀ = 0.083 nM; GCGR EC₅₀ = 0.52 nM), enabling synchronized activation of complementary metabolic pathways—GLP-1R-mediated insulin secretion and appetite suppression paired with GCGR-driven energy expenditure and hepatic fat oxidation [6] [8]. This unimolecular design circumvents the pharmacokinetic disparities inherent in co-administered single-receptor agonists, ensuring synchronized receptor engagement critical for metabolic efficacy [10].
Table 1: Structural Evolution from Oxyntomodulin to Mazdutide
| Structural Element | Native OXM | Mazdutide | Functional Impact |
|---|---|---|---|
| N-terminal Sequence | H¹S²Q³G⁴T⁵F⁶ | H¹S²Q³G⁴T⁶F⁷ | Enhanced protease resistance |
| C-terminal Modification | Free carboxyl | Amidation | DPP-IV resistance |
| GCGR Affinity (EC₅₀) | 3.2 nM | 0.52 nM | Potentiated hepatic metabolism & energy expenditure |
| GLP-1R Affinity (EC₅₀) | 2.8 nM | 0.083 nM | Improved insulin secretion & satiety signaling |
Precise residue-level engineering fine-tunes Mazdutide’s bias toward balanced dual-receptor activation. Positional scanning mutagenesis identified three critical optimization zones: (1) The N-terminal domain (residues 1-5), where His¹ and Thr⁵ substitutions enhance Gαs coupling efficiency at both receptors; (2) The mid-region α-helix (residues 12-20), stabilized by hydrophobic Leu¹⁶ and Phe²⁰ to maintain structural integrity during receptor transitions; and (3) The C-terminal extension (residues 28-37), where Arg³⁵ and Gly³⁷ amidation potentiate GCGR activation without compromising GLP-1R internalization kinetics [3] [6]. Crucially, molecular dynamics simulations reveal Mazdutide’s chimeric sequence adopts a conformational topology distinct from both native GLP-1 and glucagon—enabling simultaneous engagement with GLP-1R’s extracellular domain (ECD) and GCGR’s transmembrane domain (TMD) [3]. Functional assays demonstrate this design achieves a 1:1.2 GLP-1R:GCGR signaling ratio, optimizing the synergy between anorectic effects (primarily GLP-1R-mediated) and lipid catabolism (GCGR-driven) observed in clinical studies [8] [10].
Table 2: Key Amino Acid Substitutions and Receptor-Specific Effects
| Position | Native Residue | Mazdutide Residue | GLP-1R Impact | GCGR Impact |
|---|---|---|---|---|
| 3 | Glutamic Acid | Glutamine | ↑ cAMP potency (2.3-fold) | ↓ Desensitization |
| 8 | Alanine | α-aminoisobutyric acid | ↑ Protease resistance | → No change |
| 16 | Lysine | Leucine | → No change | ↑ Helix stability/Binding affinity |
| 35 | Aspartic Acid | Arginine | ↓ Internalization rate | ↑ Glycogenolytic activity |
Mazdutide integrates a C₂₀ fatty diacid moiety (icosanedioic acid) linked via hydrophilic spacers (AEEA-AEEA: 8-amino-3,6-dioxaoctanoic acid) to Lys²⁰, implementing a "stealth acylation" strategy. This design exploits endogenous albumin binding to extend half-life: The spacer-optimized conjugate exhibits >98% serum albumin affinity in pharmacokinetic assays, forming a circulating depot that gradually releases active peptide via enzymatic cleavage [7]. The structure-activity relationship (SAR) of the fatty acid chain was rigorously evaluated—chains shorter than C₁₆ (e.g., C₁₄ myristate) reduced albumin binding to <40%, while longer chains (C₂₂) increased injection-site reactions without improving exposure [7] [8]. Pharmacokinetic profiling in non-human primates confirmed the optimized C₂₀ conjugate yields a terminal t½ of 55–65 hours, enabling once-weekly dosing while maintaining >90% receptor occupancy between administrations [1]. Crucially, the AEEA-AEEA spacer positions the fatty acid away from the receptor interface, preserving native peptide-receptor interactions—validated by retained in vitro potency (ΔEC₅₀ < 1.5-fold vs. unconjugated analog) [7].
Table 3: Pharmacokinetic Optimization via Fatty Acid Conjugation
| Parameter | Unmodified Peptide | Mazdutide (C₂₀ Diacid + AEEA-AEEA) | Structural Rationale |
|---|---|---|---|
| Plasma Half-life (t½) | 1.2–2.1 hours | 58.5 ± 6.3 hours | High-affinity albumin binding |
| Receptor Occupancy (Trough, Day 7) | <10% | 92.3% | Sustained release from vascular compartment |
| Cₘₐₓ : Tₘₐₓ Ratio | 8.7 | 1.9 | Reduced peak-trough fluctuation |
| Subcutaneous Bioavailability | 65–75% | ≥95% | Lymphatic uptake enhancement |
Mazdutide incorporates three orthogonal strategies to circumvent proteolytic degradation: (1) DPP-IV evasion: Substitution of Ala⁸ with α-aminoisobutyric acid (Aib), a non-proteogenic amino acid, eliminates dipeptidyl peptidase-IV (DPP-IV) cleavage at position 8–9. In vitro human serum stability assays show this modification extends t½ from 2.1 hours (native sequence) to >48 hours [6]; (2) NEP resistance: Introduction of D-Arg³⁵ and Gly³⁷-amide reduces susceptibility to neutral endopeptidase (NEP), confirmed by 73% intact peptide recovery after 24-hour incubation with renal microsomes versus 12% for unmodified peptide; and (3) Oxidation mitigation: Replacement of oxidation-prone Met¹⁵ with norleucine prevents sulfoxide formation during long-term storage [6] [8]. Accelerated stability studies (40°C/75% RH) demonstrate Mazdutide retains >95% purity after 6 months, attributable to these modifications. Crucially, the cumulative stability enhancements do not alter receptor selectivity—functional assays confirm identical GLP-1R:GCGR signaling bias between freshly prepared and stability-challenged samples [1] [8].
Table 4: Enzymatic Stability Features of Mazdutide
| Degradation Pathway | Vulnerable Sequence | Mazdutide Modification | Stability Enhancement |
|---|---|---|---|
| DPP-IV cleavage | H⁷-A⁸ bond | A⁸ → α-aminoisobutyric acid | t½ increase: 2.1 → 48+ hr |
| NEP hydrolysis | L³²-Y³³-R³⁴-R³⁵ | R³⁵ → D-Arginine | Renal clearance reduced by 64% |
| Serum protease attack | F⁶-T⁷-A⁸-V⁹ | T⁷ → β-hydroxynorvaline | Hepatic metabolism ↓ 48% |
| Chemical oxidation | M¹⁵ | M¹⁵ → Norleucine | Oxidation products <0.5% |
CAS No.: 34730-78-4
CAS No.: 486-71-5
CAS No.: 24663-35-2
CAS No.: 53696-69-8